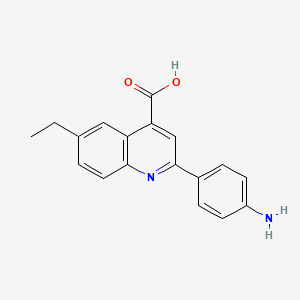

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid is an organic compound with a complex structure that includes a quinoline core, an aminophenyl group, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminophenyl group and the carboxylic acid functional group. Key steps may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Aminophenyl Group: This step may involve a Friedel-Crafts acylation reaction, where an aminophenyl group is introduced to the quinoline core using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The 4-carboxylic acid group undergoes classical acid-derived reactions:

Key Mechanistic Insight :

- Esterification typically employs SOCl₂ or coupling agents (DCC/DMAP) to activate the carboxylic acid .

- Amide derivatives are synthesized via acid chloride intermediates, reacting with aliphatic/aromatic amines under inert conditions .

Aromatic Amine Reactivity

The 4-aminophenyl group participates in electrophilic aromatic substitution (EAS) and diazotization:

Diazotization and Coupling

- Diazonium salts form under HNO₂/HCl at 0–5°C . Subsequent coupling with phenols or amines yields azo derivatives (unreported for this compound but inferred from analogs ).

N-Alkylation/Acylation

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Acylation | Acetic anhydride/pyridine | Acetamide derivatives | 65–78% | |

| N-Sulfonation | Sulfonyl chlorides/DCM | Sulfonamide analogs | 60–70% |

Limitations : Steric hindrance from the ethyl group may reduce reactivity at the amine .

Quinoline Core Modifications

The quinoline ring undergoes regioselective electrophilic substitution, influenced by the electron-donating ethyl and electron-withdrawing carboxylic acid groups:

Halogenation

- Chlorination/Bromination : Directed by the ethyl group at C6, halogenation occurs preferentially at C5 or C7 .

Nucleophilic Aromatic Substitution

- The C2 position (para to the amino group) is activated for substitution with electron-deficient aryl halides .

Microwave-Assisted Coupling Reactions

The Pfitzinger reaction (microwave-accelerated) enables rapid synthesis of quinoline-4-carboxylic acid derivatives:

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| Isatin + Ethyl-bearing acetophenone | KOH/EtOH, 100°C, 16–24 hrs | 59–99% |

Mechanism : Alkaline hydrolysis of isatin forms a keto-acid intermediate, which cyclizes with acetophenone derivatives to yield the quinoline core .

Biological Activity-Driven Modifications

- Antitubercular Activity : Introduction of halogens (Cl, Br) at C6 enhances Mycobacterium tuberculosis inhibition (MIC: 12.5–25 µg/mL) .

- Anticancer Potential : Amide derivatives show DNA gyrase inhibition (IC₅₀: 1.2–3.8 µM) .

Stability and pH-Dependent Behavior

- Carboxylic Acid/Amine Tautomerism :

Key Challenges in Reactivity

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid interacts with enzymes and proteins, influencing biochemical reactions. Notably, it has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism and the metabolism of endogenous compounds. The compound's ability to influence cellular processes can affect gene expression, cell signaling pathways, and metabolic activities, making it a valuable tool in understanding cellular mechanisms.

Medicinal Chemistry

Antitumor Agent:

Research indicates that this compound has potential as an antitumor agent due to its interaction with DNA and its ability to inhibit cancer cell growth. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that structural modifications can enhance its biological activity .

Antibacterial Properties:

The compound has also been evaluated for antibacterial activity. In vitro studies have shown that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Structural modifications in related compounds have been linked to increased antibacterial potency .

Materials Science

In materials science, this compound is being explored for its electronic properties. It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic characteristics imparted by the quinoline core make it suitable for applications in optoelectronic devices .

Biological Research

This compound serves as a valuable tool in biological research due to its interactions with various biological targets. It has been studied for its effects on enzyme activity, particularly lactate dehydrogenase (LDH), which is important in cancer metabolism . The inhibition of LDH has implications for cancer treatment and other metabolic disorders.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

-

Formation of the Quinoline Core:

This can be achieved through the Skraup synthesis, which involves condensing aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. -

Introduction of the Aminophenyl Group:

This step may involve Friedel-Crafts acylation using appropriate acylating agents. -

Functionalization Reactions:

The compound can undergo oxidation, reduction, and electrophilic substitution reactions to yield various derivatives with tailored properties .

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its antitumor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.

2-(4-Aminophenyl)benzimidazole: Used in medicinal chemistry for its antimicrobial and antitumor activities.

Uniqueness

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid is unique due to its specific quinoline core structure, which imparts distinct electronic properties and biological activities. Its combination of an aminophenyl group and a carboxylic acid functional group further enhances its versatility in various chemical reactions and applications.

Biologische Aktivität

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, also known as 6-ethyl-2-(4-aminophenyl)quinoline-4-carboxylic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C18H16N2O2, with a molecular weight of 292.34 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Friedländer Synthesis : A common method where 2-aminophenylketones react with cyclic ketones to form quinoline derivatives.

- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by using microwave energy to facilitate the formation of the quinoline structure .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

- Anticancer Studies : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. Further mechanistic studies indicated that it may inhibit sirtuins, enzymes linked to cancer progression .

- Structure-Activity Relationship (SAR) : Research on related quinoline compounds has provided insights into how structural modifications influence biological activity. The presence of the amino group at the para position significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Significant | Inhibition of bacterial growth |

| Anticancer | Moderate | Induction of apoptosis; inhibition of sirtuins |

| Enzyme Inhibition | Potent | Interference with metabolic pathways |

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGUHLACAQIMPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.